Product packaging for Ezetimibe Hydroxy-d4 β-D-Glucuronide(Cat. No.:)

Ezetimibe Hydroxy-d4 β-D-Glucuronide

Cat. No.: B1152047
M. Wt: 589.57
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ezetimibe (B1671841) Metabolites in Drug Metabolism and Disposition Sciences

Ezetimibe is a lipid-lowering drug that undergoes rapid and extensive metabolism following oral administration. nih.gov The primary metabolic pathway is not oxidative metabolism via the cytochrome P450 system, which is common for many drugs, but rather a phase II conjugation reaction. oup.comfda.gov This process occurs mainly in the small intestine and liver, where ezetimibe is converted to its principal, pharmacologically active metabolite, ezetimibe-glucuronide (B19564). nih.govmdpi.com

This glucuronide conjugate, along with the parent ezetimibe, accounts for the vast majority of the total drug-related compounds in plasma, with ezetimibe-glucuronide constituting approximately 80% to 90%. fda.govnih.gov Both ezetimibe and ezetimibe-glucuronide are highly bound to human plasma proteins, at rates exceeding 90%. drugbank.com The disposition of ezetimibe is characterized by a long half-life of about 22 hours and significant enterohepatic recycling, a process where the metabolite is excreted in the bile, hydrolyzed back to the parent compound in the intestine, and reabsorbed. nih.govoup.com This recycling contributes to the drug's sustained presence in the body. fda.gov Ultimately, the majority of the administered dose is excreted in the feces, primarily as ezetimibe, while ezetimibe-glucuronide is the main form found in the urine. nih.govpharmgkb.org The study of these metabolic pathways is fundamental to understanding the pharmacokinetic profile of ezetimibe.

Significance of Glucuronide Conjugates in Xenobiotic Biotransformation

Glucuronidation represents the most crucial phase II biotransformation reaction for a vast array of xenobiotics, including drugs, pollutants, and endogenous compounds. jove.comwikipedia.org This metabolic process involves the enzymatic transfer of a glucuronic acid molecule from the coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. jove.comwikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are present in high concentrations in the liver and intestines. mdpi.comrsc.org

Overview of Research on Ezetimibe Hydroxy-d4 β-D-Glucuronide as a Key Metabolite and Research Standard

In the quantitative analysis of drugs and their metabolites in biological matrices, stable-isotope labeled internal standards are essential for achieving accuracy and precision. This compound serves this exact purpose in bioanalytical research. nih.govgenprice.com It is a deuterated form of the ezetimibe glucuronide metabolite, meaning four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. pharmaffiliates.com

This isotopic labeling makes the compound chemically identical to the endogenous metabolite but easily distinguishable by mass spectrometry due to its higher molecular weight. nih.govpharmaffiliates.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly used for the simultaneous determination of ezetimibe and its glucuronide metabolite in plasma, a deuterated standard like Ezetimibe-d4 β-D-Glucuronide is added to the sample. nih.govresearchgate.net It mimics the analyte throughout the extraction and ionization process, allowing for the correction of any sample loss or variability and ensuring reliable quantification. nih.gov Therefore, this compound is not used for therapeutic purposes but is an indispensable analytical tool for pharmacokinetic studies and quality control in drug development. medchemexpress.comsigmaaldrich.com

Interactive Data Table: Key Pharmacokinetic Parameters of Ezetimibe and its Glucuronide Metabolite

ParameterEzetimibeEzetimibe-GlucuronideCitation
Time to Peak Plasma Concentration (Tmax) 4 to 12 hours1 to 2 hours fda.govnih.gov
Plasma Protein Binding >99.5%87.8% to 92.0% drugbank.com
Elimination Half-Life (t½) ~22 hours~22 hours nih.govnih.gov
Primary Route of Excretion FecesUrine nih.gov
Relative Plasma Concentration 10% to 20%80% to 90% fda.gov

Properties

Molecular Formula

C₃₀H₂₅D₄F₂NO₉

Molecular Weight

589.57

Synonyms

(1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl-d4)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl]propyl β-D-Glucopyranosiduronic Acid;  SCH 488128-d4;  Ezetimibe-d4 β-D-Glucuronide

Origin of Product

United States

Metabolic Pathways and Enzymatic Characterization of Ezetimibe Glucuronides

Glucuronidation as a Primary Phase II Metabolic Pathway for Ezetimibe (B1671841)

Glucuronidation is the principal metabolic transformation for ezetimibe, with over 80% of the drug being converted to its glucuronide form. nih.gov This conjugation reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA) to the ezetimibe molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov The resulting metabolites are more water-soluble, facilitating their transport and eventual excretion. Two main glucuronide metabolites have been identified, arising from conjugation at different positions on the ezetimibe structure.

Identification of Ezetimibe Phenolic β-D-Glucuronide (SCH 60663)

The major metabolite of ezetimibe is Ezetimibe Phenolic β-D-Glucuronide, also known by its laboratory code SCH 60663. nih.govresearchgate.net This compound is formed by the glucuronidation of the phenolic hydroxyl group on the 4-hydroxyphenyl ring of ezetimibe. nih.govresearchgate.net SCH 60663 is the main circulating form of the drug found in human plasma, accounting for approximately 80-90% of the total ezetimibe concentration. researchgate.netnih.gov Studies using human liver microsomes supplemented with UDPGA have confirmed that SCH 60663 is the major in vitro metabolite. nih.gov This metabolite is not only a product of metabolism but is also pharmacologically active, contributing significantly to the cholesterol absorption inhibition. nih.govmdpi.com In fact, the glucuronide metabolite appears to be more potent than the parent ezetimibe, which is attributed to its more avid localization to the intestine, the site of action. oup.com

Characterization of Ezetimibe Benzylic β-D-Glucuronide (SCH 488128)

In addition to the primary phenolic glucuronide, a second, minor metabolite has been identified as Ezetimibe Benzylic β-D-Glucuronide, or SCH 488128. nih.govcaymanchem.com This metabolite is formed through glucuronidation at the benzylic hydroxyl group of the 3-hydroxypropyl side chain. nih.gov Unlike the phenolic glucuronide which is readily formed in the liver, the benzylic glucuronide was identified when ezetimibe was incubated with human jejunum (intestinal) microsomes. nih.gov SCH 488128 is considered a trace metabolite, detected in small quantities in the plasma of both humans and dogs following ezetimibe administration. nih.govmedchemexpress.com

UDP-Glucuronosyltransferase (UGT) Isoform Involvement in Ezetimibe Glucuronidation

The formation of ezetimibe's glucuronide metabolites is catalyzed by specific isoforms of the UGT enzyme superfamily. Research has focused on identifying which of the many human UGTs are responsible for the distinct conjugation reactions.

Roles of UGT1A1, UGT1A3, and UGT2B15

The formation of the major phenolic metabolite, SCH 60663, is mediated by multiple UGT isoforms. nih.gov Studies utilizing recombinant human UGT enzymes have demonstrated that UGT1A1, UGT1A3, and UGT2B15 all possess catalytic activity towards the phenolic hydroxyl group of ezetimibe. nih.govdrugbank.comresearchgate.net These enzymes are expressed in both the liver and the intestine, the primary sites of ezetimibe metabolism. nih.govpharmgkb.org The involvement of these specific UGTs highlights the key pathways responsible for producing the pharmacologically active glucuronide. nih.govresearchgate.net

Contribution of UGT2B7 to Specific Glucuronide Formation

The formation of the minor benzylic glucuronide, SCH 488128, is distinctly catalyzed by a different UGT isoform. nih.gov Research has shown that UGT2B7 is the enzyme that exclusively forms this trace metabolite. nih.govresearchgate.net This specificity demonstrates a clear division of labor among the UGT enzymes in the metabolic processing of the ezetimibe molecule.

Enzyme Kinetics and Substrate Specificity Studies of Ezetimibe Glucuronidation

Enzyme kinetic studies have been performed to quantify the rate of ezetimibe glucuronidation, particularly in the intestine where significant first-pass metabolism occurs. nih.govnih.gov Using human intestinal microsomes, the formation of ezetimibe glucuronide was found to follow Michaelis-Menten kinetics. nih.gov These studies provide quantitative measures of the efficiency of the glucuronidation process.

Table 1: Enzyme Kinetic Parameters for Ezetimibe Glucuronidation in Human Intestinal Microsomes

This interactive table details the kinetic parameters for the formation of ezetimibe glucuronide.

ParameterValue (Mean ± SD)Unit
Vmax (Maximum Velocity)1.90 ± 0.08nmol/mg/min
Km (Michaelis Constant)1.33 ± 0.36µM
CLint (Intrinsic Clearance)1.43 ± 0.01µL/min/mg

Data sourced from a study on species differences in ezetimibe glucuronidation. nih.govresearchgate.net

Organ-Specific Metabolism of Ezetimibe: Intestinal and Hepatic Contributions

The biotransformation of ezetimibe into its primary active metabolite, ezetimibe-glucuronide (B19564), is a critical step in its mechanism of action and predominantly occurs in the intestine and the liver. nih.govoup.com This process, known as glucuronidation, involves the conjugation of ezetimibe with glucuronic acid, a reaction catalyzed by a family of enzymes called uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.govdrugbank.com

The intestine plays a significant role as the initial and major site of ezetimibe's first-pass metabolism. nih.govresearchgate.netfrontiersin.org After oral administration, ezetimibe is rapidly absorbed in the small intestine where it undergoes extensive glucuronidation. oup.comnih.gov In fact, studies have shown that over 90% of orally administered ezetimibe is converted to ezetimibe-glucuronide in the intestine before it even reaches the liver. nih.govresearchgate.net This extensive intestinal metabolism contributes to the low systemic bioavailability of the parent drug. nih.gov The primary UGT enzymes responsible for ezetimibe glucuronidation in the human intestine are UGT1A1 and UGT1A3. frontiersin.orgnih.gov

Following its formation in the intestine, ezetimibe-glucuronide is transported to the liver via the portal vein. tandfonline.com The liver also contributes to the glucuronidation of the remaining unconjugated ezetimibe that bypasses intestinal metabolism. nih.govoup.com In the liver, UGT1A1, UGT1A3, and UGT2B15 have been identified as the key enzymes involved in the formation of ezetimibe-glucuronide. drugbank.comresearchgate.netresearchgate.net The liver's role is not only in the further metabolism of the parent drug but also in the subsequent biliary excretion of the formed glucuronide, a critical step for its enterohepatic recirculation. oup.comnih.gov

The organ-specific expression and activity of UGT enzymes can lead to species-specific differences in ezetimibe metabolism. The table below summarizes the key UGT enzymes involved in ezetimibe glucuronidation in humans.

OrganKey UGT Enzymes Involved in Ezetimibe Glucuronidation
IntestineUGT1A1, UGT1A3 frontiersin.orgnih.gov
LiverUGT1A1, UGT1A3, UGT2B15 drugbank.comresearchgate.netresearchgate.net

Deconjugation Mechanisms and the Role of β-Glucuronidase in Metabolic Cycling

A key feature of ezetimibe's pharmacokinetics is its extensive enterohepatic recirculation, a process that prolongs the drug's presence in the body and enhances its therapeutic effect. uoa.grresearchgate.net This recycling is critically dependent on the deconjugation of ezetimibe-glucuronide back to its parent form, ezetimibe. frontiersin.orgresearchgate.net

After being excreted in the bile into the intestinal lumen, ezetimibe-glucuronide is exposed to the gut microbiota. tandfonline.comresearchgate.net Certain bacteria in the intestine produce the enzyme β-glucuronidase, which plays a pivotal role in the deconjugation process. researchgate.netresearchgate.net This enzyme hydrolyzes the glucuronide moiety from ezetimibe-glucuronide, releasing the active parent compound, ezetimibe. frontiersin.orgnih.gov

The liberated ezetimibe is then available for reabsorption from the intestine back into the systemic circulation, thus completing the enterohepatic cycle. frontiersin.orgresearchgate.net This repeated cycle of glucuronidation in the intestine and liver, biliary excretion, deconjugation by intestinal β-glucuronidase, and reabsorption significantly contributes to the long half-life of ezetimibe and its glucuronide, which is approximately 22 hours. nih.gov The efficiency of this metabolic cycling ensures a sustained delivery of the active drug to its target in the intestine, the Niemann-Pick C1-Like 1 (NPC1L1) protein, thereby maintaining its cholesterol absorption inhibitory effect. ahajournals.orgnih.gov

The table below outlines the key steps and components involved in the deconjugation and metabolic cycling of ezetimibe.

ProcessKey Components and LocationOutcome
Biliary ExcretionEzetimibe-glucuronide from the liver into the intestine tandfonline.comDelivery of the metabolite to the site of deconjugation.
Deconjugationβ-glucuronidase produced by intestinal bacteria researchgate.netHydrolysis of ezetimibe-glucuronide to release parent ezetimibe.
ReabsorptionParent ezetimibe from the intestine into the portal circulation frontiersin.orgresearchgate.netProlongation of the drug's half-life and therapeutic effect.

Preclinical Pharmacokinetics and Disposition Research of Ezetimibe Glucuronides

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies in various animal models have been crucial for elucidating the disposition and metabolism of ezetimibe (B1671841) and its glucuronide metabolite. oup.com Ezetimibe is primarily metabolized via glucuronidation, a Phase II reaction mediated by UDP-glucuronosyltransferases (UGTs), with minimal oxidative metabolism by the cytochrome P450 system. nih.govoup.com This process occurs extensively in the intestine and liver. nih.govnih.gov The resulting ezetimibe-glucuronide (B19564), along with the parent drug, is highly protein-bound (over 90%). nih.govresearchgate.net

Studies in Rodent Models (e.g., Hamsters, Rats, Mice)

In rodent models, ezetimibe demonstrates potent inhibition of cholesterol absorption. oup.com Studies in rats show that after oral administration, ezetimibe is extensively metabolized in the intestine before reaching systemic circulation. researchgate.net The glucuronide metabolite is readily formed and is considered as potent as, or even more potent than, the parent drug in inhibiting cholesterol absorption. fda.govoup.com

Research using intestinal microsomes from mice and rats has provided detailed insights into the kinetics of glucuronidation. nih.gov These studies reveal significant species differences in metabolic rates. nih.govresearchgate.net For instance, the maximum metabolic rate (Vmax) for ezetimibe glucuronidation in intestinal microsomes was found to be 2.23 ± 0.10 nmol/mg/min in mice and 2.40 ± 0.148 nmol/mg/min in rats. nih.govresearchgate.net In a rat model, intraduodenal administration of the glucuronide metabolite showed it was as potent as the parent compound in inhibiting cholesterol absorption. fda.gov In hamsters fed a high-fat diet, ezetimibe effectively lowered plasma cholesterol. oup.com Studies in apolipoprotein E knockout mice demonstrated that ezetimibe reduces LDL, very-low-density lipoproteins, and the formation of aortic atherosclerotic plaque. nih.gov

Table 1: Ezetimibe Glucuronidation Kinetics in Rodent Intestinal Microsomes

SpeciesVmax (nmol/mg/min)Km (µM)Intrinsic Clearance (CLint, µL/min/mg)
Mouse2.23 ± 0.101.15 ± 0.231.94 ± 0.11
Rat2.40 ± 0.144.10 ± 1.030.49 ± 0.03
Data sourced from kinetic studies of ezetimibe glucuronidation. nih.govresearchgate.net

Studies in Non-Rodent Models (e.g., Dogs)

Studies in dogs have also contributed to understanding ezetimibe's pharmacokinetics. fda.govnih.gov When co-administered with a statin in dogs, ezetimibe produced greater reductions in cholesterol levels than either drug alone. nih.gov However, significant species differences in metabolism exist between dogs and other preclinical models. nih.gov The metabolic rate of ezetimibe glucuronidation in dog intestinal microsomes is markedly lower than in rodents or monkeys. nih.govresearchgate.net

Table 2: Ezetimibe Glucuronidation Kinetics in Dog Intestinal Microsomes

SpeciesVmax (nmol/mg/min)Km (µM)Intrinsic Clearance (CLint, µL/min/mg)
Dog1.19 ± 0.060.44 ± 0.081.63 ± 0.08
Data sourced from kinetic studies of ezetimibe glucuronidation. nih.govresearchgate.net

Enterohepatic Recirculation Mechanisms of Ezetimibe Glucuronides

A key feature of the pharmacokinetics of ezetimibe and its glucuronide is extensive enterohepatic recirculation. researchgate.netoup.comnih.gov This process is responsible for the long half-life of approximately 22 hours and the multiple peaks observed in plasma concentration profiles. nih.govresearchgate.net After its formation in the liver and intestine, ezetimibe-glucuronide is excreted into the bile, which delivers it back to the intestinal lumen. oup.com In the gut, bacteria can potentially cleave the glucuronide moiety, reverting the metabolite back to the parent drug, which can then be reabsorbed. youtube.com

This recycling mechanism ensures repeated delivery of the active drug and its even more potent glucuronide metabolite to the site of action in the small intestine, enhancing its efficacy while limiting systemic exposure. researchgate.netoup.com The process is highly dependent on the function of several ATP-binding cassette (ABC) transporters. nih.gov Specifically, ABCC2 (also known as MRP2), ABCC3 (MRP3), and ABCG2 (BCRP) play crucial roles in the transport of ezetimibe-glucuronide across hepatocyte and enterocyte membranes, facilitating its movement between blood, liver, bile, and the intestinal lumen. nih.gov Studies in knockout mice have demonstrated that the biliary excretion of ezetimibe-glucuronide is significantly reduced in the absence of these transporters, confirming their essential role in its enterohepatic circulation. nih.gov

Biliary Excretion Pathways of Glucuronide Conjugates

Biliary excretion is the primary route for the elimination of ezetimibe-glucuronide, playing a central role in its disposition. oup.com After ezetimibe is metabolized to ezetimibe-glucuronide in the enterocytes and hepatocytes, the glucuronide conjugate is actively transported into the bile. oup.comnih.gov This process is mediated by efflux transporters located on the canalicular membrane of hepatocytes. nih.gov

Research has identified that ABCC2 and ABCG2 are key transporters responsible for the biliary excretion of ezetimibe-glucuronide. nih.gov In a study using knockout mice, biliary excretion of the glucuronide was significantly reduced by 56% in Abcc2(-/-) mice compared to wild-type mice. nih.gov The reduction was even more profound in mice lacking both Abcc2 and Abcg2, where biliary excretion dropped to just 2.5% of that in wild-type mice, indicating a cooperative function of these transporters. nih.gov Furthermore, the basolateral transporter ABCC3 is involved in the efflux of ezetimibe-glucuronide from enterocytes back into the bloodstream, contributing to the systemic pool of the metabolite that is then available for hepatic uptake and subsequent biliary excretion. nih.gov

Table 3: Impact of Transporter Knockout on Biliary Excretion of Ezetimibe-Glucuronide in Mice

Mouse ModelBiliary Excretion (% of Wild-Type)
Wild-Type100%
Abcc3(-/-)34%
Abcc2(-/-)56%
Abcg2(-/-)/Abcc2(-/-)2.5%
Data reflects the significant reduction in biliary excretion of Ezetimibe-Glucuronide in transporter-deficient mice. nih.gov

Influences of Hepatic Impairment on Ezetimibe Glucuronide Disposition in Preclinical Models

Hepatic impairment can significantly alter the disposition of both ezetimibe and its glucuronide metabolite. nih.gov Studies in a carbon tetrachloride (CCl4)-induced hepatic failure rat model have provided critical insights into these changes. nih.gov

In this model, hepatic impairment led to a dramatic increase in the systemic exposure to both the parent drug and its metabolite. Following oral administration, the plasma exposure of ezetimibe increased by 11.1-fold, while the exposure to ezetimibe-glucuronide increased by 4.4-fold in rats with liver injury compared to controls. nih.gov The increased exposure to the parent drug was attributed to a decrease in its primary metabolism, as hepatic glucuronide conjugation was significantly reduced. nih.gov

Conversely, the elevated plasma levels of the ezetimibe-glucuronide metabolite were mainly due to altered transporter activity. nih.gov In the state of liver injury, accumulated bile acids were found to inhibit the hepatic uptake of ezetimibe-glucuronide by organic anion transporting polypeptides (OATPs). nih.gov This inhibition of hepatic uptake, combined with potential changes in efflux transporter function, leads to higher concentrations of the active glucuronide in systemic circulation. nih.govnih.gov

Table 4: Fold Increase in Plasma Exposure in Rats with Hepatic Impairment

CompoundFold Increase (Oral Admin.)Fold Increase (IV Admin.)
Ezetimibe11.12.1
Ezetimibe-Ph. Glucuronide4.416.4
Data from a CCl4-induced hepatic failure rat model. nih.gov

Drug Transporter Interactions and Mechanisms of Ezetimibe Glucuronides

Role of Uptake Transporters in Glucuronide Disposition

The movement of ezetimibe (B1671841) glucuronides from the bloodstream into hepatocytes is a critical step in their enterohepatic circulation and is mediated by specific uptake transporters located on the sinusoidal membrane of liver cells.

Research has identified Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, as key players in the hepatic uptake of ezetimibe's main metabolite, ezetimibe-glucuronide (B19564).

Substrate Specificity : In vitro studies using cells engineered to express specific transporters have shown that ezetimibe-glucuronide, but not the parent ezetimibe, is a significant substrate for OATP1B1. nih.gov This indicates that the glucuronide conjugate is actively transported into the liver by this protein. nih.govnih.gov Ezetimibe-glucuronide is also a substrate for OATP1B3. nih.gov The hepatic uptake mediated by these transporters is considered a rate-limiting step in the extensive enterohepatic circulation of the drug. nih.govnih.gov

Impact of Genetic Variants : The clinical relevance of OATP1B1 is highlighted by the influence of its genetic polymorphisms on ezetimibe's pharmacokinetics. nih.gov Studies in healthy volunteers have demonstrated that genetic variants of OATP1B1 can alter the plasma concentrations of both ezetimibe and its glucuronide, affecting the efficiency of hepatic uptake. nih.gov

Drug Interactions : Co-administration of ezetimibe with drugs that inhibit OATP1B1 and OATP1B3 can lead to clinically significant interactions. drugs.com For instance, the immunosuppressant cyclosporine, a potent OATP1B1/1B3 inhibitor, has been shown to increase the total exposure to ezetimibe by approximately 3.4-fold. drugs.comdrugs.com This underscores the crucial role of these uptake transporters in the clearance of ezetimibe-glucuronide. Furthermore, bile acids, which can accumulate in the liver during hepatic dysfunction, have been shown to inhibit the uptake of ezetimibe-glucuronide by OATPs, with taurochenodeoxycholic acid showing a notable inhibitory effect on OATP1B3. nih.gov

Besides OATP1B1 and OATP1B3, other uptake transporters contribute to the disposition of ezetimibe glucuronides. Studies have shown that ezetimibe-glucuronide is also significantly accumulated in cells expressing OATP2B1, identifying it as another relevant hepatic uptake transporter for this metabolite. nih.gov

Role of Efflux Transporters in Glucuronide Disposition

Once inside the hepatocyte, ezetimibe glucuronides are secreted into the bile, a process mediated by efflux transporters from the ATP-Binding Cassette (ABC) superfamily. This biliary excretion is fundamental to the enterohepatic recycling that prolongs the drug's presence at its site of action in the intestine. nih.govoup.com

Several ABC transporters are responsible for the efflux of ezetimibe-glucuronide from both enterocytes and hepatocytes.

ABCC2 (MRP2) : This transporter is a major contributor to the biliary excretion of ezetimibe-glucuronide. nih.govnih.gov In vivo studies using mice lacking the Abcc2 transporter (Abcc2-/-) showed a significant 56% reduction in the biliary excretion of the glucuronide metabolite compared to wild-type mice. nih.gov This demonstrates the substantial role of ABCC2 in secreting the metabolite from the liver back into the intestinal tract. nih.gov

ABCG2 (BCRP) : The Breast Cancer Resistance Protein (BCRP), or ABCG2, also plays a critical role. Research has demonstrated that the biliary excretion of ezetimibe-glucuronide is markedly reduced in mice lacking both Abcc2 and Abcg2, with excretion dropping to just 2.5% of that in wild-type mice. nih.gov This finding suggests that ABCC2 and ABCG2 work in concert to facilitate efficient biliary efflux. nih.gov

ABCC3 : In addition to biliary efflux, transporters on the basolateral membrane of enterocytes and hepatocytes, such as ABCC3, are also involved. ABCC3 mediates the transport of ezetimibe-glucuronide from the enterocyte back into the bloodstream. nih.gov Studies with intestinal tissue from mice lacking Abcc3 showed a significant reduction in the amount of ezetimibe-glucuronide recovered on the basolateral (blood) side, confirming the role of ABCC3 in this process. nih.gov

The secretion and biliary excretion of ezetimibe glucuronides is a multi-step, multi-transporter process that underpins the drug's efficacy.

Intestinal Metabolism : After oral administration, ezetimibe is absorbed by enterocytes in the small intestine and extensively metabolized to ezetimibe-glucuronide. nih.govfrontiersin.orgnih.gov

Enterohepatic Recirculation : The glucuronide metabolite is then effluxed from the enterocyte. It can be transported into the intestinal lumen or into the portal vein circulation, a process involving transporters like ABCB1 and ABCC3. nih.govnih.gov

Hepatic Uptake : Ezetimibe-glucuronide circulating in the blood is efficiently taken up by hepatocytes via OATP1B1, OATP1B3, and OATP2B1. nih.govnih.gov

Biliary Excretion : Within the hepatocytes, the glucuronide is actively secreted into the bile canaliculus by the efflux transporters ABCC2 and ABCG2. nih.gov

Reabsorption : Once secreted back into the intestinal lumen via the bile, the glucuronide can be hydrolyzed back to the parent ezetimibe by intestinal enzymes and reabsorbed, continuing the cycle. frontiersin.org This efficient enterohepatic circulation ensures repeated delivery of the active drug to its target, the NPC1L1 protein in the intestinal brush border, thereby limiting systemic exposure. oup.com

Modulation of Transporter Activity by Ezetimibe Glucuronides

Ezetimibe-glucuronide does not just act as a substrate for transporters; it can also inhibit their function, creating a potential for drug-drug interactions. Research shows that ezetimibe-glucuronide is a potent inhibitor of several key transporters. In contrast, the parent compound, ezetimibe, is significantly less potent, often by a factor of 30 to 100 times. nih.gov

Table 1: Inhibition of Uptake Transporter Activity by Ezetimibe Glucuronide This table summarizes the inhibitory effects of ezetimibe-glucuronide on various Organic Anion Transporting Polypeptides (OATPs). Data is derived from in vitro studies measuring the inhibition of the OATP substrate bromosulfophthalein.

TransporterInhibitorIC50 (µmol/L)FindingSource
OATP1B1Ezetimibe-Glucuronide0.14 - 0.26Potent inhibition observed. nih.gov
OATP1B3Ezetimibe-Glucuronide0.14 - 0.26Potent inhibition observed. nih.gov
OATP2B1Ezetimibe-Glucuronide0.14 - 0.26Potent inhibition observed. nih.gov

Studies have also demonstrated that ezetimibe-glucuronide can dose-dependently inhibit the transport activity of the efflux transporters ABCC2, ABCC3, and ABCG2. nih.gov This inhibitory potential highlights the complex interplay between ezetimibe metabolites and the broader network of drug transporters, which can influence the disposition of other co-administered medications that are substrates for these proteins.

Table 2: Compound and Transporter Names

NameTypeDescription
EzetimibeDrugA lipid-lowering drug that inhibits cholesterol absorption.
Ezetimibe Hydroxy-d4 β-D-GlucuronideMetabolite (Labeled)A deuterated, stable isotope-labeled version of the minor hydroxylated glucuronide metabolite of ezetimibe.
Ezetimibe phenoxy β-D-glucuronide (Eze-G / EZE-Ph)MetaboliteThe major, pharmacologically active phenolic glucuronide metabolite of ezetimibe.
Ezetimibe hydroxy β-D-glucuronide (EZE-Hy)MetaboliteA minor, benzylic glucuronide metabolite of ezetimibe.
OATP1B1 (SLCO1B1)Uptake TransporterOrganic Anion Transporting Polypeptide 1B1, involved in hepatic uptake.
OATP1B3 (SLCO1B3)Uptake TransporterOrganic Anion Transporting Polypeptide 1B3, involved in hepatic uptake.
OATP2B1 (SLCO2B1)Uptake TransporterOrganic Anion Transporting Polypeptide 2B1, involved in hepatic uptake.
ABCC2 (MRP2)Efflux TransporterATP-Binding Cassette C2 (Multidrug Resistance-associated Protein 2), involved in biliary excretion.
ABCB1 (P-glycoprotein / MDR1)Efflux TransporterATP-Binding Cassette B1 (P-glycoprotein), involved in intestinal and biliary efflux.
ABCG2 (BCRP)Efflux TransporterATP-Binding Cassette G2 (Breast Cancer Resistance Protein), involved in biliary excretion.
ABCC3 (MRP3)Efflux TransporterATP-Binding Cassette C3 (Multidrug Resistance-associated Protein 3), involved in basolateral efflux.

In Vitro Transporter Assay Methodologies for Glucuronide Substrates

The study of drug transporter interactions with glucuronidated metabolites, such as the active phenolic glucuronide of ezetimibe (ezetimibe-glucuronide), is critical for understanding the disposition and potential for drug-drug interactions. Various in vitro methodologies are employed to characterize these interactions, identifying which transporters are responsible for the metabolite's uptake and efflux. These assays typically use either cell-based systems engineered to express specific transporters or isolated membrane vesicles.

A key component in the accurate quantification of substrates like ezetimibe-glucuronide in these complex biological matrices is the use of a stable isotope-labeled internal standard. This compound serves this purpose. Its near-identical chemical and physical properties to the endogenous metabolite, but distinct mass, allow for precise measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for any analyte loss during sample preparation and analysis. nih.govpharmacompass.comnih.gov

Common in vitro systems to assess glucuronide-transporter interactions include:

Cell-Based Uptake Assays: These assays utilize mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been genetically modified to overexpress a single human uptake transporter, for instance, Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, or OATP2B1. researchgate.netnih.goveurofinsdiscovery.com The fundamental methodology involves:

Seeding the transporter-expressing cells and corresponding control cells (mock-transfected) onto culture plates. nih.gov

Incubating the cells with the glucuronide substrate (e.g., ezetimibe-glucuronide) for a short period, typically within the linear range of uptake (e.g., 5 minutes). researchgate.netnih.gov

Terminating the uptake by washing the cells with an ice-cold buffer.

Lysing the cells and quantifying the intracellular concentration of the substrate using a validated LC-MS/MS method with an appropriate internal standard. youtube.com

A compound is identified as a substrate if its accumulation is significantly higher (often a ratio of ≥2) in the transporter-expressing cells compared to control cells and if this uptake can be significantly reduced by a known inhibitor of the transporter. eurofinsdiscovery.comyoutube.com

Vesicular Transport Assays: This method is ideal for studying ATP-dependent efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govbioivt.com The assay uses inside-out membrane vesicles isolated from cells (e.g., Sf9 or HEK293) overexpressing the transporter of interest. sigmaaldrich.comevotec.com The process generally follows these steps:

Membrane vesicles (typically 100 µg of protein) are incubated with the glucuronide substrate in a transport buffer. nih.gov

The transport process is energized by adding ATP. A parallel incubation with AMP instead of ATP serves as a negative control to determine non-specific binding and passive diffusion. nih.govevotec.com

After a set time (e.g., 10 minutes), the reaction is stopped by adding an ice-cold stop buffer, and the vesicles are collected via rapid filtration. nih.gov

The amount of substrate trapped inside the vesicles is quantified. ATP-dependent transport is calculated as the difference between the amounts measured in the presence of ATP and AMP. A known inhibitor can be used to confirm the specificity of the transport. evotec.com

Vectorial Transport Assays: To investigate the interplay between uptake and efflux, researchers use polarized cell monolayers, such as Madin-Darby Canine Kidney (MDCK) cells, grown on permeable supports. nih.govyoutube.com These cells can be engineered to express transporters on their apical and/or basolateral membranes, mimicking physiological barriers like the liver or intestine. nih.gov For instance, a triple-transfected MDCK-OATP1B1-UGT1A1-MRP2 cell line has been developed to study the complete sequence of hepatic drug handling: uptake by OATP1B1, glucuronidation by UGT1A1, and biliary efflux by MRP2. nih.gov By adding the parent drug to the basolateral (blood) side and measuring the appearance of the glucuronide metabolite in the apical (bile) compartment, the entire pathway can be assessed. nih.gov

Detailed Research Findings

In vitro studies have consistently demonstrated that ezetimibe-glucuronide, the primary active metabolite of ezetimibe, is a substrate for several key drug transporters, whereas the parent drug, ezetimibe, is not significantly transported. nih.govnih.gov

OATP Interactions: Using HEK293 cells overexpressing various OATP transporters, ezetimibe-glucuronide was identified as a substrate for OATP1B1, OATP1B3, and OATP2B1. researchgate.netnih.gov It also acts as a potent inhibitor of these transporters. nih.gov Inhibition studies showed that ezetimibe-glucuronide could inhibit the uptake of the probe substrate bromosulfophthalein with low IC₅₀ values, indicating a high potential for interaction. nih.gov Further studies using MDCKII cells expressing OATP1B1 confirmed these findings and determined the IC₅₀ of ezetimibe-glucuronide on the transport of other endogenous biomarkers. researchgate.netresearchgate.net

Table 1: In Vitro Inhibition of OATP Transporters by Ezetimibe-Glucuronide

TransporterCell SystemProbe SubstrateIC₅₀ (µM)Reference
OATP1B1HEK293Bromosulfophthalein0.14 nih.gov
OATP1B3HEK293Bromosulfophthalein0.26 nih.gov
OATP2B1HEK293Bromosulfophthalein0.16 nih.gov
OATP1B1MDCKIICoproporphyrin I1.97 researchgate.net

MRP2 Interactions: The role of MRP2 in the efflux of ezetimibe-glucuronide has been established using multiple methodologies. Vesicular transport assays with membrane vesicles expressing human MRP2 demonstrated ATP-dependent transport of ezetimibe-glucuronide. nih.gov Studies using the triple-transfected MDCK-OATP1B1-UGT1A1-MRP2 cell line conclusively showed that after ezetimibe is taken up by OATP1B1 and converted to its glucuronide form by UGT1A1, it is efficiently effluxed into the apical compartment by MRP2. nih.gov This finding aligns with in vivo observations where Mrp2-deficient rats show significantly increased plasma concentrations of ezetimibe-glucuronide. nih.gov

Table 2: Summary of Ezetimibe-Glucuronide Transporter Substrate Status

TransporterAssay TypeResultReference
OATP1B1Cell-based UptakeSubstrate researchgate.netnih.gov
OATP1B3Cell-based UptakeSubstrate researchgate.net
OATP2B1Cell-based UptakeSubstrate researchgate.netnih.gov
MRP2Vesicular TransportSubstrate nih.gov
MRP2Vectorial TransportSubstrate nih.gov
MRP3Vesicular TransportSubstrate nih.gov
BCRPVesicular TransportNot a significant substrate nih.gov

These in vitro assay methodologies are indispensable tools for characterizing the mechanisms of drug metabolite transport, providing data that helps predict clinical pharmacokinetics and the potential for drug-drug interactions.

Applications of Stable Isotope Labeling in Ezetimibe Glucuronide Research

Synthesis and Characterization of Ezetimibe (B1671841) Hydroxy-d4 β-D-Glucuronide

Ezetimibe Hydroxy-d4 β-D-Glucuronide is the stable isotope-labeled form of Ezetimibe Glucuronide, the primary and pharmacologically active metabolite of ezetimibe. nih.govmedchemexpress.com The labeling involves the introduction of four deuterium (B1214612) (d4) atoms onto the 4-hydroxyphenyl group of the ezetimibe molecule, which is the site of glucuronidation. biosynth.comnih.gov This specific deuteration makes it an ideal internal standard and tracer for studies utilizing mass spectrometry, as it is chemically identical to the endogenous metabolite but has a distinct, higher mass. nih.govnih.gov

The synthesis of this compound is a specialized process aimed at producing a high-purity molecule for analytical and research applications. While detailed synthesis pathways are proprietary, the characterization of the final product is well-documented. It is typically a white to off-white crystalline powder. biosynth.com Its chemical and physical properties are crucial for its use as a reference standard.

Below is a table summarizing the key characteristics of this compound.

PropertyValueSource
Synonyms Ezetimibe glucuronide-d4, Ezetimibe-d4 β-D-Glucuronide medchemexpress.combiosynth.compharmaffiliates.com
Molecular Formula C₃₀H₂₅D₄F₂NO₉ biosynth.com
Molecular Weight ~589.57 g/mol biosynth.com
CAS Number 1426174-41-5 biosynth.compharmaffiliates.com
Appearance White to off-white crystalline powder biosynth.com

Table 1: Physicochemical Properties of this compound

Tracer Studies for Metabolic Fate and Pathway Elucidation

Tracer studies using isotopically labeled compounds are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). Following oral administration, ezetimibe is rapidly and extensively metabolized, with over 80% converted to ezetimibe-glucuronide (B19564). nih.gov The primary metabolic pathway is the glucuronidation of the phenolic hydroxyl group on the 4-hydroxyphenyl ring, a reaction that occurs in the intestine and liver. nih.govresearchgate.net

The use of labeled ezetimibe, such as ¹⁴C-ezetimibe or deuterated forms, allows researchers to trace this process accurately. researchgate.net Studies with ¹⁴C-ezetimibe in healthy volunteers showed that after an oral dose, the glucuronide conjugate (SCH 60663) was the main component found in plasma, accounting for approximately 90% of the total plasma radioactivity within 30 minutes. researchgate.net Unchanged ezetimibe constituted less than 5%. researchgate.net Similarly, the predominant metabolite in urine was ezetimibe-glucuronide. researchgate.net

This compound serves as a critical analytical tool in these studies. When used in conjunction with non-labeled ezetimibe administration, it can act as an internal standard to precisely quantify the formation of the endogenously produced ezetimibe-glucuronide. This helps in mapping the complete biotransformation pathway and understanding the extensive enterohepatic circulation that both ezetimibe and its glucuronide metabolite undergo. researchgate.netnih.gov This recycling process involves the excretion of ezetimibe-glucuronide into the bile, followed by hydrolysis back to ezetimibe in the intestinal lumen, and subsequent reabsorption. nih.govresearchgate.net

Quantification in Pharmacokinetic and Disposition Studies Utilizing Deuterated Analogs

The quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and disposition studies. Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and accuracy. nih.govdongguk.edu In ezetimibe research, deuterated analogs like Ezetimibe-d4 are routinely used as internal standards for the simultaneous quantification of ezetimibe and its metabolites. nih.govnih.gov

The use of a deuterated internal standard such as Ezetimibe-d4 (for quantifying the parent drug) or this compound (for quantifying the metabolite) is crucial. nih.govresearchgate.net It corrects for variations in sample preparation and matrix effects during LC-MS/MS analysis, ensuring reliable and precise measurements. nih.gov Research studies have successfully developed and validated methods for the simultaneous determination of ezetimibe and other compounds, like simvastatin, in rat and human plasma using this approach. nih.govresearchgate.net These methods are sensitive enough to measure concentrations in the range of 0.05–15.0 ng/mL for ezetimibe. nih.gov

The table below details typical mass transitions used in LC-MS/MS methods for the quantification of ezetimibe and its deuterated analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeSource
Ezetimibe 408.3271.1 / 271.2Negative / Negative nih.govnih.gov
Ezetimibe-d4 412.0 / 412.3275.10 / 271.2Negative / Negative nih.govnih.gov
Ezetimibe Glucuronide 584.5271.0Negative researchgate.net

Table 2: Mass Spectrometric Parameters for Ezetimibe Quantification

These validated analytical methods have been successfully applied to pharmacokinetic studies, enabling a detailed characterization of the drug's absorption, distribution, and elimination profiles following oral administration. nih.govdongguk.eduresearchgate.net

Investigation of Enzyme and Transporter Kinetics with Labeled Substrates

Understanding the kinetics of the enzymes and transporters that govern a drug's disposition is critical for predicting potential drug-drug interactions and variability in patient response. The metabolism of ezetimibe to its active glucuronide form is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3 in the intestine and liver. nih.govclinpgx.orgnih.gov

The disposition and enterohepatic circulation of ezetimibe and ezetimibe-glucuronide are controlled by various drug transporters. clinpgx.org Key transporters include the hepatic uptake transporter OATP1B1 (Organic Anion Transporting Polypeptide 1B1), which mediates the uptake of ezetimibe-glucuronide into the liver, and efflux transporters like ABCC2 (MRP2) and ABCB1 (P-glycoprotein), which are involved in its secretion back into the intestine. nih.govclinpgx.org

Stable isotope-labeled substrates, such as this compound, are invaluable for studying the kinetics of these processes. By using the labeled metabolite, researchers can conduct in vitro experiments with human liver microsomes, recombinant UGT enzymes, or cell lines expressing specific transporters to determine key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax). nih.gov These studies help to:

Identify the specific UGT isoforms responsible for ezetimibe glucuronidation. researchgate.netclinpgx.org

Characterize the affinity and capacity of transporters like OATP1B1 for ezetimibe-glucuronide. clinpgx.org

Investigate species differences in metabolism and transport, which is crucial for extrapolating preclinical data to humans. nih.gov

The use of a labeled substrate ensures that the measurements are specific and not confounded by the presence of other compounds in the experimental system. This detailed kinetic information is essential for building predictive models of ezetimibe's pharmacokinetics and for understanding how genetic variations in UGT enzymes or transporters might affect an individual's response to the drug. nih.gov

Mechanistic Insights and Biological Activity Research of Ezetimibe Glucuronide Metabolites

Interaction with Niemann-Pick C1-Like 1 (NPC1L1) Protein

The primary molecular target for ezetimibe (B1671841) and its glucuronide metabolite is the Niemann-Pick C1-Like 1 (NPC1L1) protein. drugbank.compnas.org NPC1L1 is a transport protein expressed on the brush border of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol. nih.govdrugbank.com Studies using mice genetically deficient in NPC1L1 showed a significant reduction in intestinal cholesterol absorption and an insensitivity to ezetimibe treatment, confirming that NPC1L1 is a critical component of the ezetimibe-sensitive pathway. drugbank.compnas.org Ezetimibe-glucuronide (B19564) binds specifically to a single site on brush border membranes and to cells engineered to express NPC1L1. pnas.orgclinpgx.org This binding interaction is fundamental to its cholesterol-lowering effect. ebmconsult.com

Comparative Binding Affinity and Potency Studies of Ezetimibe and its Glucuronide

Research consistently demonstrates that ezetimibe-glucuronide is a more potent inhibitor of cholesterol absorption than its parent compound, ezetimibe. oup.comnih.gov This increased potency is attributed to its higher binding affinity for the NPC1L1 protein. mdpi.comnih.gov Direct binding assays using radiolabeled or fluorescently-labeled ezetimibe-glucuronide have been developed to quantify this interaction. pnas.orgnih.gov

Studies have shown that the binding affinity of ezetimibe-glucuronide to NPC1L1 varies across different species, which correlates with the in vivo cholesterol-lowering activity of ezetimibe in those species. pnas.orgnih.gov For instance, the binding affinity is significantly higher in rhesus monkeys compared to rats and mice. pnas.org The dissociation constant (KD), a measure of binding affinity where a lower value indicates stronger binding, highlights these differences. pnas.orgclinpgx.org

In vitro cholesterol uptake assays further confirm the superior potency of the glucuronide metabolite. The median inhibitory concentration (IC50) for ezetimibe-glucuronide is substantially lower than that for ezetimibe, indicating that a much smaller concentration of the metabolite is required to inhibit 50% of NPC1L1's cholesterol uptake function. researchgate.net

Table 1: Comparative Potency of Ezetimibe and Ezetimibe-Glucuronide
CompoundAssay TypeValueReference
EzetimibeIn Vitro Cholesterol UptakeIC50: 3.86 µM researchgate.net
Ezetimibe-GlucuronideIn Vitro Cholesterol UptakeIC50: 682 nM researchgate.net
Table 2: Binding Affinity (KD) of Ezetimibe-Glucuronide to NPC1L1 in Different Species
SpeciesKD (nM)Reference
Human220 pnas.orgclinpgx.org
Rhesus Monkey40 pnas.orgclinpgx.org
Rat540 pnas.orgclinpgx.org
Mouse12,000 pnas.orgclinpgx.org

Role of Glucuronide in Inhibiting Cholesterol Absorption

Ezetimibe-glucuronide mediates its inhibitory effect by binding to the NPC1L1 protein located at the brush border of the small intestine. nih.govoup.com This binding action prevents the uptake of cholesterol from the intestinal lumen into the enterocytes. oup.com The mechanism involves blocking the internalization of the NPC1L1/cholesterol complex, a process that requires the interaction of NPC1L1 with clathrin and the adaptor protein 2 (AP2) complex. ebmconsult.com By binding to NPC1L1, ezetimibe-glucuronide disrupts this interaction, thereby preventing the endocytosis of the complex and keeping cholesterol within the intestinal lumen for excretion. ebmconsult.com

A key aspect of the glucuronide's effectiveness is its localization and recirculation. After being formed in the intestine, ezetimibe-glucuronide is excreted into the bile and repeatedly delivered back to its site of action in the intestine via enterohepatic circulation. oup.comnih.govoup.com This process prolongs the compound's presence in the gut, enhancing its ability to inhibit cholesterol absorption and limiting its exposure to peripheral tissues. nih.govoup.com Studies in rats showed that when administered directly into the duodenum, over 95% of ezetimibe-glucuronide remained in the intestinal lumen and wall, which may account for its increased potency compared to the parent drug. nih.gov

In Vitro Assays for Investigating Biological Activity

A variety of in vitro assays have been crucial in elucidating the biological activity of ezetimibe-glucuronide. These laboratory-based techniques allow for controlled investigation of the compound's interaction with its molecular target and its functional consequences.

Binding Assays: To confirm NPC1L1 as the direct target, binding assays were developed using labeled forms of ezetimibe-glucuronide. pnas.org These studies utilize brush border membranes isolated from enterocytes or human embryonic kidney (HEK) 293 cells that are genetically engineered to express the NPC1L1 protein. pnas.orgclinpgx.org The specific binding of radiolabeled or fluorescently labeled ezetimibe-glucuronide to these preparations can be measured, and the binding affinity (KD) can be calculated. pnas.orgnih.gov

Cholesterol Uptake Assays: The functional effect of ezetimibe-glucuronide is quantified using cholesterol uptake assays. In these experiments, cells expressing NPC1L1 are incubated with radiolabeled cholesterol in the presence of varying concentrations of the inhibitor. researchgate.net The amount of cholesterol taken up by the cells is measured, allowing for the determination of the compound's inhibitory potency, typically expressed as the IC50 value. researchgate.net These assays have demonstrated that ezetimibe-glucuronide is significantly more potent at inhibiting cholesterol uptake than ezetimibe itself. researchgate.net

Microsomal Glucuronidation Assays: To study the formation of ezetimibe-glucuronide, in vitro assays using intestinal and liver microsomes from various species (human, monkey, dog, rat, mouse) are employed. mdpi.comnih.gov Microsomes contain the UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation reaction. mdpi.comresearchgate.net By incubating ezetimibe with these microsomes and a cofactor, researchers can measure the rate of metabolite formation and determine key enzyme kinetic parameters like Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax). mdpi.comnih.gov These studies have revealed significant species differences in the rate of ezetimibe glucuronidation. mdpi.comnih.gov

Thermostability Assays: The binding of ezetimibe and its analogs to the NPC1L1 protein can be assessed using thermostability assays. These assays measure the change in the melting temperature (Tm) of the NPC1L1 protein upon ligand binding. Ezetimibe-glucuronide was found to moderately increase the Tm of NPC1L1, indicating that its binding stabilizes the protein structure. researchgate.netnih.gov

Preclinical Models for Evaluating Ezetimibe Glucuronide Effects on Cholesterol Homeostasis

Rodent Models (Rats, Mice, Hamsters): Rats, mice, and hamsters have been widely used to study the inhibition of cholesterol absorption. oup.com In rats, ezetimibe was found to be rapidly and extensively metabolized to its glucuronide in the intestinal wall. nih.gov Studies in cholesterol-fed hamsters demonstrated a dose-dependent inhibition of diet-induced hypercholesterolemia. oup.com Genetically modified mouse models have provided profound insights. For example, NPC1L1 knockout mice are resistant to ezetimibe's effects, definitively proving NPC1L1 is the drug's target. drugbank.compnas.org Furthermore, apolipoprotein E (ApoE) knockout mice, which develop severe hypercholesterolemia and atherosclerosis, have been used to show that ezetimibe significantly inhibits the progression of atherosclerosis. oup.comnih.govresearchgate.net

Canine and Primate Models: Dogs and rhesus monkeys have also been used in preclinical evaluations. oup.com In non-cholesterol fed dogs, the co-administration of ezetimibe with a statin resulted in a synergistic reduction in plasma cholesterol levels. oup.comnih.gov Rhesus monkeys, which exhibit a high binding affinity of ezetimibe-glucuronide to NPC1L1, are a highly sensitive model for studying the compound's potent cholesterol absorption inhibitory effects. nih.gov The rank order of in vivo activity across species (monkey > dog > rat > mouse) directly correlates with the binding affinity of ezetimibe-glucuronide for NPC1L1 in each species. nih.govresearchgate.net

These preclinical studies have consistently shown that ezetimibe, acting primarily through its active glucuronide metabolite, effectively inhibits intestinal cholesterol absorption, leading to reduced plasma cholesterol levels and anti-atherosclerotic effects in various animal models. oup.comnih.gov

Future Research Trajectories in Ezetimibe Glucuronide Studies

Elucidation of Unidentified Minor Metabolic Pathways

The principal metabolic pathway for ezetimibe (B1671841) is well-established as glucuronidation at the 4-hydroxyphenyl group, a phase II reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.govfrontiersin.org This process accounts for the vast majority of ezetimibe's metabolism, with ezetimibe-glucuronide (B19564) comprising 80% to 90% of the total drug-related compounds in plasma. nih.gov However, the potential existence and physiological relevance of minor metabolic pathways remain an area ripe for investigation.

While oxidative metabolism by cytochrome P450 (CYP) enzymes is considered minimal, it has not been entirely ruled out. oup.comnih.gov Future research should focus on employing high-resolution mass spectrometry and sensitive radio-labeling techniques to search for and identify any previously uncharacterized, low-abundance metabolites. Understanding these minor pathways is crucial as they could play a role in inter-individual variability in drug response or contribute to rare drug-drug interactions. Furthermore, identifying all metabolic products is essential for a complete understanding of the drug's disposition and clearance from the body. Research into the potential degradation products of ezetimibe under various physiological conditions could also yield insights into its complete metabolic fate. researchgate.net

Advanced Modeling and Simulation for Glucuronide Disposition

The pharmacokinetic profile of ezetimibe and its glucuronide is characterized by multiple peaks in plasma concentration over time, which is indicative of significant enterohepatic recirculation. nih.govoup.com This complex process involves the metabolite being excreted into the bile, hydrolyzed back to the parent compound in the intestine, and reabsorbed. To better predict and understand this dynamic interplay, the development of advanced pharmacokinetic models is a key future direction.

Physiologically based pharmacokinetic (PBPK) modeling represents a powerful tool for this purpose. nih.govmdpi.com Future PBPK models for ezetimibe should aim to integrate data on:

Intestinal and hepatic glucuronidation kinetics.

The activity of specific UGT isoforms (e.g., UGT1A1, UGT1A3). frontiersin.org

The function of transporters involved in hepatic uptake (e.g., OATP1B1) and biliary efflux. frontiersin.org

Intestinal hydrolysis of the glucuronide. researchgate.net

By creating these sophisticated in silico models, researchers can simulate the disposition of ezetimibe-glucuronide under various physiological and pathological conditions, predict the impact of genetic polymorphisms in metabolizing enzymes and transporters, and better anticipate potential drug-drug interactions. nih.govresearchgate.net This approach can help optimize therapeutic strategies and support the development of personalized medicine.

Exploration of Species-Specific Differences in Glucuronidation and Transport

Preclinical studies in various animal models are fundamental to drug development. However, significant species differences in drug metabolism can complicate the extrapolation of animal data to humans. For ezetimibe, notable interspecies variability in glucuronidation has been identified. oup.com

A key area for future research is the detailed characterization of these differences. Studies using intestinal microsomes from humans, monkeys, rats, mice, and dogs have already revealed significant variations in the rate and extent of ezetimibe glucuronide formation. For instance, the maximum metabolic rate (Vmax) is highest in monkeys, followed by rats, mice, humans, and dogs. oup.com These differences are likely due to species-specific expression and activity of UGT enzymes. frontiersin.org

Future investigations should expand on these findings by:

Identifying the specific UGT isoforms responsible for ezetimibe glucuronidation in different preclinical species.

Comparing the expression and function of key uptake and efflux transporters across species.

Using these data to refine PBPK models for each species, improving the accuracy of interspecies scaling and prediction of human pharmacokinetics.

A deeper understanding of these species-specific factors is essential for the correct interpretation of preclinical safety and efficacy data and for translating findings from animal models to clinical practice.

Interactive Table: Interspecies Comparison of Ezetimibe Glucuronidation Kinetics

SpeciesVmax (nmol/mg/min)Km (µM)
Monkey3.87 ± 0.2216.6 ± 1.8
Rat2.40 ± 0.158.8 ± 1.2
Mouse2.23 ± 0.103.1 ± 0.5
Human1.90 ± 0.087.9 ± 1.0
Dog1.19 ± 0.065.6 ± 0.8

Data sourced from studies on intestinal microsomes.

Development of Novel Research Tools and Methodologies

Advancements in the study of ezetimibe glucuronide are contingent upon the continuous development of innovative research tools and analytical methods. While current LC-MS/MS methods are highly sensitive for quantifying ezetimibe and its glucuronide, there is room for further innovation. nih.govmdpi.com

Future research should focus on:

Higher Sensitivity Assays: Developing analytical methods with even lower limits of quantification to enable detailed pharmacokinetic studies in specific populations or to measure concentrations in difficult-to-access biological matrices. researchgate.net

Advanced In Vitro Models: Moving beyond simple cell lines to more complex, physiologically relevant systems. This includes the use of 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" devices that co-culture different cell types (e.g., enterocytes and hepatocytes) to better mimic the complex interplay between metabolism and transport in the gut-liver axis. acs.org

Imaging Techniques: Employing advanced imaging techniques, such as mass spectrometry imaging, to visualize the distribution of ezetimibe and ezetimibe-glucuronide within tissues like the intestinal wall and liver. This could provide unprecedented spatial information about where the drug and its metabolite are localized.

Stable Isotope Probes: The synthesis and application of novel, stable isotope-labeled compounds, such as Ezetimibe Hydroxy-d4 β-D-Glucuronide, will remain central to these efforts. These tools are indispensable for use as internal standards in quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic data. nih.gov

By pioneering these new methodologies, researchers can gain a more granular and dynamic understanding of the lifecycle of ezetimibe-glucuronide in the body, from its formation to its ultimate elimination.

Q & A

Basic: What enzymatic pathways are responsible for the glucuronidation of Ezetimibe Hydroxy-d4 β-D-Glucuronide?

Ezetimibe undergoes glucuronidation primarily via human UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 and UGT1A3 identified as key isoforms. Methodologically, human liver microsomes or recombinant UGT enzymes are used to assess specificity. For isotopic analogs like this compound, deuterated substrates can be synthesized via enzymatic reactions using liver microsomes (e.g., bovine or dog-derived) and validated via LC-MS/MS to confirm regioselective glucuronidation .

Basic: How is this compound synthesized for isotopic labeling studies?

Deuterated glucuronides are synthesized using stable isotope-labeled precursors (e.g., deuterated glucose derivatives) coupled with enzymatic glucuronidation. For example, [²H₄]-labeling is achieved via deuterium exchange or chemical synthesis under controlled conditions. The product is purified via HPLC and characterized using high-resolution mass spectrometry (HRMS) and NMR to confirm isotopic integrity and regiochemistry .

Advanced: How can researchers resolve discrepancies in UGT enzyme specificity across experimental models?

Discrepancies arise from interspecies differences (e.g., human vs. rodent UGTs) or in vitro models (microsomes vs. transfected cells). To address this:

  • Use humanized UGT1A1*28 mice to mimic human polymorphism effects .
  • Perform competitive inhibition assays with selective UGT inhibitors (e.g., bilirubin for UGT1A1) to isolate contributions .
  • Validate findings using recombinant UGT isoforms in parallel with human hepatocytes .

Advanced: What analytical methods are optimal for quantifying this compound in pharmacokinetic studies?

UPLC-MS/MS with deuterated internal standards (e.g., Ezetimibe-D4 glucuronide) is recommended to enhance precision. Key steps:

  • Stabilize plasma samples with 1:1 stabilizer (e.g., citrate buffer) to prevent hydrolysis .
  • Use a dynamic range of 0.5–200 ng/mL for glucuronide quantification, with chromatographic separation on a C18 column and negative-ion ESI detection .
  • Cross-validate with isotope dilution assays to correct for matrix effects .

Advanced: How do drug transporters like OATP1B3 influence the metabolism of Ezetimibe glucuronide?

OATP1B3 facilitates hepatic uptake of Ezetimibe glucuronide, impacting its enterohepatic recirculation. Methodologically:

  • Use transfected HEK293 cells expressing OATP1B3 to measure competitive inhibition (e.g., reduced DHEAS accumulation in vitro) .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to simulate transporter-mediated clearance .
  • Correlate findings with clinical data from UGT1A1 polymorphism studies to assess interpatient variability .

Basic: What storage and handling protocols ensure the stability of this compound?

  • Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Prepare stock solutions in anhydrous DMSO or methanol (≤10 mM) and avoid freeze-thaw cycles .
  • Use gloveboxes under nitrogen for weighing to minimize moisture exposure .

Advanced: How can solubility challenges of this compound be mitigated in vitro?

  • Pre-warm solvents to 37°C and sonicate for 10–15 minutes to enhance dissolution .
  • Use co-solvents like PEG-400 (<1% v/v) in aqueous buffers without compromising assay integrity .
  • For in vivo dosing, formulate as nanocrystalline suspensions with stabilizers (e.g., poloxamer 188) .

Advanced: What in vitro models best replicate the enterohepatic recirculation of Ezetimibe metabolites?

  • Co-culture systems (e.g., Caco-2/HT29-MTX intestinal cells + HepG2 hepatocytes) simulate intestinal absorption and hepatic metabolism .
  • Incorporate bile acid transporters (e.g., ASBT inhibitors) to assess reabsorption dynamics .
  • Quantify efflux ratios using bidirectional transport assays with MRP2/BCRP inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.